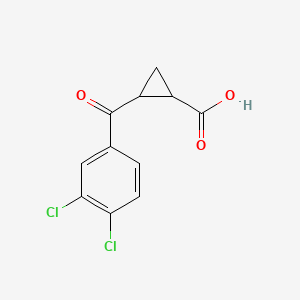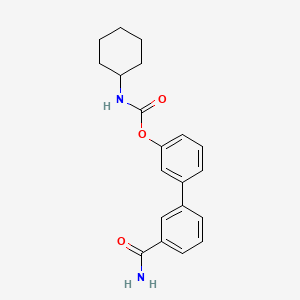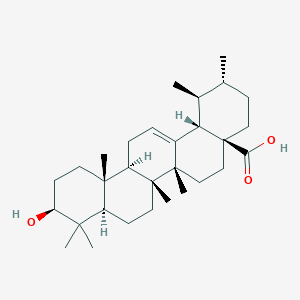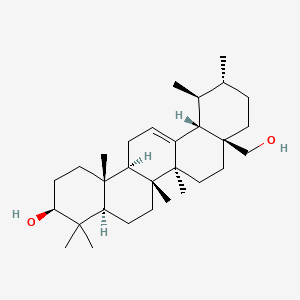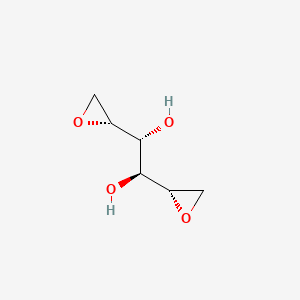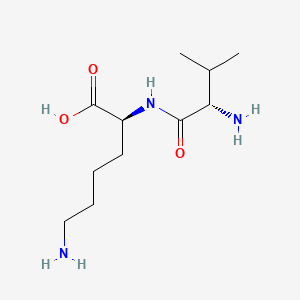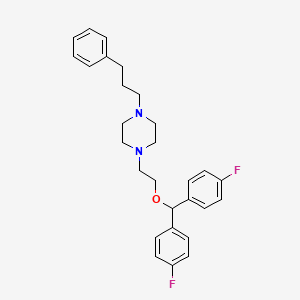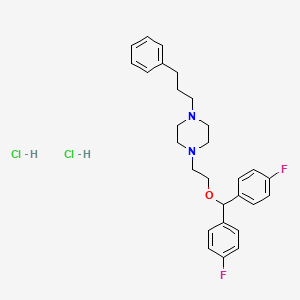
Tetrahydropyranyldiethyleneglycol
Descripción general
Descripción
Tetrahydropyranyldiethyleneglycol is a chemical compound with the molecular formula C9H18O4 and a molecular weight of 190.24 g/mol . It is a clear, colorless oil that is slightly soluble in chloroform and methanol . This compound is known for its use in organic synthesis, particularly as a protecting group for alcohols .
Métodos De Preparación
Tetrahydropyranyldiethyleneglycol is typically synthesized through the formation of tetrahydropyranyl ethers. This process involves the protection of hydroxyl groups using dihydropyran under acidic conditions . Various catalysts can be used, including acid catalysts, heterogeneous catalysts, and neutral reagents . Industrial production methods often involve the use of silica-supported perchloric acid under solvent-free conditions, which provides a simple and convenient synthetic protocol .
Análisis De Reacciones Químicas
Tetrahydropyranyldiethyleneglycol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tetrahydropyranyldiethyleneglycol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of tetrahydropyranyldiethyleneglycol involves its role as a protecting group. It forms stable tetrahydropyranyl ethers with hydroxyl groups, protecting them from unwanted reactions during synthesis . In the context of PROTACs, it acts as a linker that connects two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a specific protein. This facilitates the selective degradation of target proteins via the ubiquitin-proteasome system .
Comparación Con Compuestos Similares
Tetrahydropyranyldiethyleneglycol can be compared with other similar compounds such as:
Tetrahydropyranyl ethers: These compounds also serve as protecting groups for alcohols and phenols, offering stability towards various reaction conditions.
Polyethylene glycol (PEG) derivatives: These compounds are used to increase the water solubility of drugs and other compounds in aqueous media.
The uniqueness of this compound lies in its dual functionality as both a protecting group and a PEG-based linker, making it versatile for use in both organic synthesis and targeted drug development .
Propiedades
IUPAC Name |
2-[2-(oxan-2-yloxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c10-4-6-11-7-8-13-9-3-1-2-5-12-9/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCUDERUJBARLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339818 | |
| Record name | Ethanol, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2163-11-3 | |
| Record name | Ethanol, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


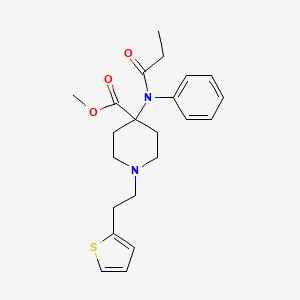
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] 2-[[(2S)-2-(1-acetyloxyethoxycarbonylamino)-3-phosphonooxypropanoyl]-methylamino]acetate](/img/structure/B1682807.png)
